molecular formula C9H7BrCl2O2 B15095835 Ethyl 3-bromo-2,6-dichlorobenzoate

Ethyl 3-bromo-2,6-dichlorobenzoate

Cat. No.: B15095835
M. Wt: 297.96 g/mol
InChI Key: PNQVCQBIQMFJIQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,6-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 6 of the benzene ring are replaced by bromine, chlorine, and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-2,6-dichlorobenzoate typically involves the esterification of 3-bromo-2,6-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,6-dichlorobenzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the ester group can be achieved using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.

    Oxidation: Potassium permanganate in aqueous or acidic medium is used for oxidative cleavage.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is 3-bromo-2,6-dichlorobenzoic acid.

    Oxidation: The major product is 3-bromo-2,6-dichlorobenzoic acid or its derivatives.

Scientific Research Applications

Ethyl 3-bromo-2,6-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,6-dichlorobenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4,5-dichlorobenzoate
  • Ethyl 5-bromo-2,4-dichlorobenzoate
  • Ethyl 6-bromo-2,3-dichlorobenzoate

Comparison

Ethyl 3-bromo-2,6-dichlorobenzoate is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern affects its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

ethyl 3-bromo-2,6-dichlorobenzoate

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3

InChI Key

PNQVCQBIQMFJIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Br)Cl

Origin of Product

United States

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